8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
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Overview
Description
8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a thieno[2,3-d]pyrimidine derivative with tert-butylamine under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of mycobacteria. This inhibition disrupts the energy metabolism of the bacteria, leading to their death. The compound’s ability to interact with other enzymes and receptors is also being investigated, with studies focusing on its binding affinity and selectivity .
Comparison with Similar Compounds
8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione can be compared with other thienopyrimidine derivatives, such as:
7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine: Similar structure but with different substituents, leading to variations in biological activity.
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with potent enzyme inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
76872-79-2 |
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Molecular Formula |
C₁₄H₁₈N₂O₂S |
Molecular Weight |
278.37 |
IUPAC Name |
8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H18N2O2S/c1-14(2,3)8-6-4-5-7-9-11(17)15-13(18)16-12(9)19-10(7)8/h8H,4-6H2,1-3H3,(H2,15,16,17,18) |
SMILES |
CC(C)(C)C1CCCC2=C1SC3=C2C(=O)NC(=O)N3 |
Origin of Product |
United States |
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